5-(3-Ethoxy-5-iodo-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 5-(3-Ethoxy-5-iodo-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0941141
InChI: InChI=1S/C20H17FINO4S/c1-3-27-16-9-13(8-15(22)18(16)26-2)10-17-19(24)23(20(25)28-17)11-12-4-6-14(21)7-5-12/h4-10H,3,11H2,1-2H3/b17-10-
SMILES: CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OC
Molecular Formula: C20H17FINO4S
Molecular Weight: 513.3 g/mol

5-(3-Ethoxy-5-iodo-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC0941141

Molecular Formula: C20H17FINO4S

Molecular Weight: 513.3 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Ethoxy-5-iodo-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C20H17FINO4S
Molecular Weight 513.3 g/mol
IUPAC Name (5Z)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C20H17FINO4S/c1-3-27-16-9-13(8-15(22)18(16)26-2)10-17-19(24)23(20(25)28-17)11-12-4-6-14(21)7-5-12/h4-10H,3,11H2,1-2H3/b17-10-
Standard InChI Key MOZWNGTUMFTEEZ-YVLHZVERSA-N
Isomeric SMILES CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OC
SMILES CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OC
Canonical SMILES CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator